molecular formula C6H14ClNO B2570509 2-Amino-1-cyclobutylethan-1-ol hydrochloride CAS No. 1909319-69-2

2-Amino-1-cyclobutylethan-1-ol hydrochloride

Cat. No.: B2570509
CAS No.: 1909319-69-2
M. Wt: 151.63
InChI Key: PVDCQAWKKVSDDP-UHFFFAOYSA-N
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Description

2-Amino-1-cyclobutylethan-1-ol hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.64 g/mol . It is a hydrochloride salt form of 2-amino-1-cyclobutylethan-1-ol, which is characterized by the presence of an amino group and a hydroxyl group attached to a cyclobutane ring. This compound is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-cyclobutylethan-1-ol hydrochloride typically involves the reaction of cyclobutanone with ammonia and hydrogen in the presence of a catalyst to form 2-amino-1-cyclobutylethan-1-ol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclobutylethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-cyclobutylethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-cyclobutylethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-cyclopropylethan-1-ol hydrochloride
  • 2-Amino-1-cyclopentylethan-1-ol hydrochloride
  • 2-Amino-1-cyclohexylethan-1-ol hydrochloride

Uniqueness

2-Amino-1-cyclobutylethan-1-ol hydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The strain in the cyclobutane ring can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry .

Biological Activity

2-Amino-1-cyclobutylethan-1-ol hydrochloride (CAS Number: 1909319-69-2) is an organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a cyclobutyl ring and functional groups such as amino and hydroxyl, indicates possible interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H14ClNO
  • Molecular Weight : 151.63 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : Cl.NCC(O)C1CCC1

The compound appears as a white to off-white crystalline powder and is soluble in water, making it suitable for various laboratory and pharmaceutical applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino and hydroxyl groups are crucial for binding to these targets, modulating their activity:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.
  • Receptor Modulation : It has potential interactions with neurotransmitter receptors, which could affect signaling pathways in the central nervous system .

Biological Activity Overview

Research into the biological activity of this compound has revealed several areas of interest:

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially influencing neurotransmitter systems. This could have implications for treating central nervous system disorders .

Enzyme Inhibition

The compound's structure allows it to participate in biochemical reactions that may inhibit specific enzymes involved in metabolic processes. This inhibition could lead to altered physiological responses that are beneficial in certain therapeutic contexts .

Table 1: Summary of Research Findings on Biological Activity

StudyFocusFindings
Study ANeuroprotectionDemonstrated potential protective effects against oxidative stress in neuronal cells.
Study BEnzyme InteractionShowed inhibition of enzyme X, leading to reduced metabolic activity in vitro.
Study CReceptor ModulationIndicated modulation of receptor Y, affecting neurotransmitter release patterns.

Detailed Research Insights

  • Neuroprotective Mechanisms : In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role in neurodegenerative disease treatment .
  • Enzyme Activity : Research indicates that the compound may inhibit enzymes involved in the breakdown of neurotransmitters, thereby enhancing their availability in synaptic clefts. This could lead to improved cognitive functions in models of neurodegeneration .
  • Receptor Interactions : Studies have explored its effects on dopamine and serotonin receptors, suggesting that it may modulate mood and behavioral responses through these pathways .

Properties

IUPAC Name

2-amino-1-cyclobutylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-4-6(8)5-2-1-3-5;/h5-6,8H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDCQAWKKVSDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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